molecular formula C22H28N4O3S2 B11133455 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11133455
M. Wt: 460.6 g/mol
InChI Key: LVXNJFZIGUTHHS-BOPFTXTBSA-N
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Description

The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, including thiazolidinone, pyridopyrimidinone, and ethoxypropyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of Thiazolidinone Core: The synthesis begins with the formation of the thiazolidinone core by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

    Introduction of Ethoxypropyl Group: The ethoxypropyl group is introduced through an alkylation reaction using an appropriate alkyl halide.

    Formation of Pyridopyrimidinone Ring: The pyridopyrimidinone ring is constructed via a cyclization reaction involving a suitable pyridine derivative and an isocyanate.

    Final Coupling Reaction: The final step involves coupling the thiazolidinone and pyridopyrimidinone intermediates through a condensation reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and pyridopyrimidinone moieties, leading to the formation of sulfoxides and N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and N-oxides, while reduction can produce alcohols and amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure and biological activity make it a potential candidate for drug development, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.

    Pharmacology: Studies on the compound’s pharmacokinetics and pharmacodynamics can provide insights into its therapeutic potential and mechanism of action.

    Materials Science: The compound’s chemical properties may be exploited in the development of novel materials, such as polymers or coatings with specific functionalities.

    Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes. For example, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.

    Pathways Involved: The compound’s effects on cellular pathways can include modulation of signal transduction, gene expression, and metabolic processes. These effects can lead to changes in cell proliferation, apoptosis, inflammation, and other cellular responses.

Comparison with Similar Compounds

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other thiazolidinone derivatives, pyridopyrimidinone analogs, and molecules with ethoxypropyl or amino substituents.

    Uniqueness: The combination of the thiazolidinone, pyridopyrimidinone, and ethoxypropyl groups in a single molecule is unique and contributes to its distinct chemical and biological properties

Properties

Molecular Formula

C22H28N4O3S2

Molecular Weight

460.6 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[7-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H28N4O3S2/c1-5-29-10-6-9-25-21(28)17(31-22(25)30)11-16-19(23-12-14(2)3)24-18-8-7-15(4)13-26(18)20(16)27/h7-8,11,13-14,23H,5-6,9-10,12H2,1-4H3/b17-11-

InChI Key

LVXNJFZIGUTHHS-BOPFTXTBSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCC(C)C)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCC(C)C)SC1=S

Origin of Product

United States

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